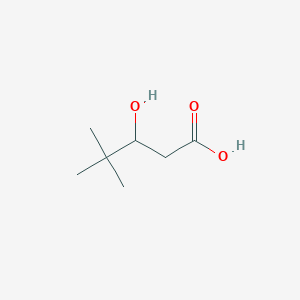

Pentanoic acid, 3-hydroxy-4,4-dimethyl-

Description

Significance as a Functionalized Aliphatic Carboxylic Acid in Organic Chemistry

Pentanoic acid, 3-hydroxy-4,4-dimethyl-, with the chemical formula C7H14O3, is a valuable building block in organic chemistry. nih.gov Its structure incorporates both a hydroxyl and a carboxylic acid functional group, making it a bifunctional molecule with versatile reactivity. The presence of these groups allows for a wide range of chemical transformations, including esterification, oxidation, and reduction, enabling its use as a precursor in the synthesis of more complex molecules.

The strategic placement of the hydroxyl group at the β-position relative to the carboxyl group is particularly significant. This 1,3-dioxygenated pattern is a common motif in many biologically active natural products. Consequently, β-hydroxy carboxylic acids and their derivatives are crucial intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The gem-dimethyl group at the C4 position introduces steric hindrance, which can influence the reactivity and conformational preferences of the molecule, a feature that can be exploited in stereoselective synthesis.

Chemical and Physical Properties of Pentanoic Acid, 3-Hydroxy-4,4-Dimethyl-

| Property | Value |

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | 3-hydroxy-4,4-dimethylpentanoic acid |

| CAS Number | 88790-07-2 |

| Synonyms | 3-hydroxy-4,4-dimethylvaleric acid |

This data is compiled from PubChem. nih.gov

Stereochemical Considerations and Isomeric Forms

The presence of a chiral center in Pentanoic acid, 3-hydroxy-4,4-dimethyl- gives rise to stereoisomerism, a critical aspect that profoundly influences its chemical and biological properties.

Chirality at the C3 Position and Stereoisomerism

The carbon atom at the C3 position, bonded to the hydroxyl group, is a stereocenter as it is attached to four different groups: a hydrogen atom, a hydroxyl group, a -CH2COOH group, and a -C(CH3)3 group. This chirality means that the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-3-hydroxy-4,4-dimethylpentanoic acid and (S)-3-hydroxy-4,4-dimethylpentanoic acid.

The synthesis of a single enantiomer, or the separation of a racemic mixture, is often a key challenge in organic synthesis. nii.ac.jp Methods such as chiral resolution, which involves the use of a chiral resolving agent to form diastereomeric salts that can be separated, are commonly employed. nii.ac.jp Asymmetric synthesis, which uses chiral catalysts or auxiliaries to selectively produce one enantiomer, is another powerful approach. nih.gov

Relationships with Diastereomeric and Enantiomeric Analogues (e.g., (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid)

The structural and stereochemical relationship between Pentanoic acid, 3-hydroxy-4,4-dimethyl- and its analogues, such as (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid, provides valuable insights into the impact of substitution on molecular properties.

(2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid possesses two chiral centers, at the C2 and C3 positions. This results in the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2SR,3SR) designation indicates a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. These are known as the syn or erythro diastereomers. The other pair of enantiomers, (2R,3S) and (2S,3R), are the anti or threo diastereomers.

The synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid often involves stereoselective aldol (B89426) reactions, where the geometry of the enolate and the nature of the reactants and reaction conditions dictate the diastereoselectivity of the outcome. orgsyn.org

Comparison of Structural Features

| Feature | Pentanoic acid, 3-hydroxy-4,4-dimethyl- | (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid |

| Chiral Centers | 1 (at C3) | 2 (at C2 and C3) |

| Number of Stereoisomers | 2 (enantiomers) | 4 (2 pairs of enantiomers) |

| Key Substituents | Gem-dimethyl at C4 | Methyl at C2 and C4 |

The differing substitution patterns lead to distinct chemical and physical properties, as well as different synthetic challenges and applications. The additional methyl group at the C2 position in (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid introduces another layer of stereochemical complexity and can influence its biological activity and use as a chiral building block.

Structure

3D Structure

Properties

CAS No. |

88790-07-2 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

3-hydroxy-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)5(8)4-6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |

InChI Key |

UMVNKAKAHIUGIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Stereoselective Synthesis

The creation of chiral molecules with a high degree of stereochemical purity is a cornerstone of modern organic synthesis. For a target such as 3-hydroxy-4,4-dimethylpentanoic acid, which contains a single stereocenter at the C3 position, the primary challenge lies in controlling the facial selectivity of the key bond-forming reactions. The two most pertinent strategies for achieving this are asymmetric reduction of a keto acid precursor and stereoselective aldol (B89426) condensations.

Asymmetric Reduction Approaches

Asymmetric reduction of a prochiral ketone is a powerful and widely utilized method for the enantioselective synthesis of secondary alcohols. This approach would involve the synthesis of a β-keto acid precursor, which is then reduced using a chiral reducing agent or a catalyst to yield the desired enantiomer of the target β-hydroxy acid.

The logical precursor for the synthesis of 3-hydroxy-4,4-dimethylpentanoic acid via reduction would be 3-oxo-4,4-dimethylpentanoic acid or a suitable ester derivative. The asymmetric reduction of this substrate would introduce the stereocenter at the C3 position. While specific studies on the reduction of this exact keto acid are not prominent, the broader field of asymmetric ketone reduction provides a strong foundation for predicting viable synthetic routes.

Chiral transition metal catalysts are highly effective for the asymmetric hydrogenation of ketones. Among these, ruthenium complexes of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are particularly noteworthy. For the reduction of a β-keto ester, a catalyst such as (R)-BINAP–Ru would be expected to deliver the (R)-enantiomer of the corresponding β-hydroxy ester with high enantioselectivity. The mechanism of this transformation involves the coordination of the keto ester to the chiral ruthenium catalyst, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer.

Table 1: Hypothetical Asymmetric Reduction of a Precursor to 3-hydroxy-4,4-dimethylpentanoic Acid

| Precursor | Chiral Catalyst/Reagent | Expected Major Product | Key Principle |

| 3-oxo-4,4-dimethylpentanoic acid ester | (R)-BINAP–Ru, H₂ | (R)-3-hydroxy-4,4-dimethylpentanoic acid ester | Enantioselective hydrogenation |

| 3-oxo-4,4-dimethylpentanoic acid ester | (S)-BINAP–Ru, H₂ | (S)-3-hydroxy-4,4-dimethylpentanoic acid ester | Enantioselective hydrogenation |

Stereoselective Aldol Condensations in β-Hydroxy Acid Synthesis

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be rendered highly stereoselective. In the context of synthesizing 3-hydroxy-4,4-dimethylpentanoic acid, this would involve the reaction of an enolate of an acetate (B1210297) equivalent with pivalaldehyde (2,2-dimethylpropanal).

When both the enolate and the aldehyde partners in an aldol reaction are chiral or have prochiral faces, the formation of diastereomeric products (syn and anti) is possible. The relative stereochemistry of the newly formed stereocenters is determined by the geometry of the enolate and the nature of the reactants and reaction conditions. The Zimmerman-Traxler model is often invoked to predict the stereochemical outcome of metal-mediated aldol reactions. openochem.orgharvard.edu This model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions in this transition state to minimize steric interactions, thus dictating the syn or anti configuration of the product. openochem.orgharvard.edu

The geometry of the enolate, whether (E) or (Z), is a critical factor in determining the diastereoselectivity of the aldol reaction. According to the Zimmerman-Traxler model, a (Z)-enolate generally leads to the syn-aldol product, while an (E)-enolate typically yields the anti-aldol product. harvard.edu The formation of the desired enolate geometry can be influenced by the choice of base, solvent, and counterion. For instance, the use of bulky lithium amide bases such as lithium diisopropylamide (LDA) in a non-coordinating solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the kinetic (less substituted) enolate, and the geometry can be further influenced by the nature of the carbonyl compound.

For the synthesis of 3-hydroxy-4,4-dimethylpentanoic acid, the reaction of an acetate enolate with pivalaldehyde presents a scenario where a new stereocenter is formed at the β-position. To achieve enantioselectivity, a chiral auxiliary can be attached to the acetate unit. The chiral auxiliary directs the approach of the aldehyde to one face of the enolate, leading to the preferential formation of one enantiomer of the aldol adduct. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target molecule.

Table 2: Hypothetical Stereoselective Aldol Condensation for 3-hydroxy-4,4-dimethylpentanoic Acid

| Enolate Source (with Chiral Auxiliary) | Aldehyde | Key Principle | Expected Outcome |

| Chiral N-acetyl oxazolidinone | Pivalaldehyde | Chiral auxiliary-controlled facial selectivity | Enantiomerically enriched aldol adduct |

| Chiral silyl (B83357) ketene (B1206846) acetal | Pivalaldehyde | Lewis acid-catalyzed asymmetric aldol reaction | Enantiomerically enriched β-hydroxy ester |

Enzymatic and Biotechnological Routes for Compound Production

The microbial synthesis of complex organic molecules offers a sustainable alternative to traditional chemical methods. While there is a wealth of information on the biotechnological production of simpler hydroxy acids like 3-hydroxypropionic acid (3-HP) frontiersin.orgnih.govmdpi.comnih.gov, specific pathways for 3-hydroxy-4,4-dimethylpentanoic acid have not been detailed. However, by examining the synthesis of structurally related compounds, potential enzymatic and microbial strategies can be proposed.

Genetically engineered microorganisms are powerful platforms for producing valuable chemicals. Strains of Escherichia coli, Klebsiella pneumoniae, and Saccharomyces cerevisiae have been successfully engineered to produce 3-HP from renewable feedstocks like glycerol (B35011) and glucose. frontiersin.org The core strategy often involves introducing heterologous genes that encode the necessary enzymatic machinery.

A promising approach for producing more complex 3-hydroxyalkanoic acids (3HAs) involves leveraging the natural polyhydroxyalkanoate (PHA) synthesis pathway. Research has demonstrated that the enzymes within this pathway can exhibit promiscuity, accepting non-native substrates to create novel products. mit.edu For instance, a platform utilizing this pathway has successfully synthesized compounds such as 3-hydroxy-4-methylvaleric acid (3H4MV), which bears structural similarity to 3-hydroxy-4,4-dimethylpentanoic acid. mit.edu This suggests that an engineered microorganism, likely E. coli, could potentially be designed to assemble the target molecule from appropriate precursors through a modified PHA pathway.

Table 1: Potential Host Organisms for Engineered Production of 3-Hydroxyalkanoic Acids

| Organism | Rationale for Use | Key Engineering Strategies |

|---|---|---|

| Escherichia coli | Well-characterized genetics; robust for industrial fermentation. | Introduction of heterologous PHA synthesis genes; precursor pathway engineering. |

| Cupriavidus sp. | Natural producer of various PHAs. nih.gov | Substrate feeding with precursors; genetic modification to alter substrate specificity. |

The synthesis of 3HAs in engineered microbes relies on a sequence of specific enzyme-catalyzed reactions. The biosynthesis of 3-HP from glycerol, for example, typically involves a coenzyme B12-dependent glycerol dehydratase followed by one or more aldehyde dehydrogenases (ALDHs). nih.gov

For a more complex target like 3-hydroxy-4,4-dimethylpentanoic acid, a theoretical pathway could involve enzymes from the PHA biosynthesis cycle. This pathway typically uses a β-ketothiolase to condense two acyl-CoA molecules, an acetoacetyl-CoA reductase to reduce the resulting β-keto group to a hydroxyl group, and a PHA synthase to polymerize the monomers. To produce the free acid, a thioesterase could be introduced to cleave the 3-hydroxyacyl-CoA intermediate. The substrate specificity of these enzymes would be the critical factor, and protein engineering could be employed to tailor them to accept the necessary precursors for building the 4,4-dimethylpentanoyl backbone. mit.edu

Table 2: Key Enzyme Classes in the Biosynthesis of 3-Hydroxyalkanoic Acids

| Enzyme Class | Reaction Catalyzed | Relevance to 3-Hydroxy-4,4-dimethylpentanoic Acid Synthesis |

|---|---|---|

| β-Ketothiolase | Condensation of two Acyl-CoA molecules. | Could potentially condense isobutyryl-CoA and acetyl-CoA as precursors. |

| Acetoacetyl-CoA Reductase | NADPH-dependent reduction of a β-ketoacyl-CoA to a (R)-3-hydroxyacyl-CoA. | Stereospecific formation of the hydroxyl group. |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of an aldehyde to a carboxylic acid. | Final step in some hydroxy acid pathways. nih.gov |

Key Chemical Reactions and Functional Group Interconversions

The dual functionality of 3-hydroxy-4,4-dimethylpentanoic acid, containing both a secondary alcohol and a carboxylic acid, allows for a variety of chemical transformations. These reactions enable its conversion into other valuable chemical structures.

The secondary hydroxyl group at the C3 position can be oxidized to a ketone, yielding the corresponding β-keto acid, 3-keto-4,4-dimethylpentanoic acid. This transformation is a standard procedure in organic synthesis. Strong oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) can be used, although milder, more selective reagents are often preferred to avoid over-oxidation or side reactions. britannica.com Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin oxidation are commonly employed for the selective oxidation of secondary alcohols.

Table 3: Representative Oxidation Reactions of the Hydroxyl Moiety

| Reagent/System | Product | Typical Conditions |

|---|---|---|

| Chromic Acid (Jones Oxidation) | 3-keto-4,4-dimethylpentanoic acid | Acetone, H₂SO₄ |

| Dess-Martin Periodinane | 3-keto-4,4-dimethylpentanoic acid | Dichloromethane (CH₂Cl₂) |

The carboxylic acid functional group can be selectively reduced to a primary alcohol, converting 3-hydroxy-4,4-dimethylpentanoic acid into 4,4-dimethylpentane-1,3-diol. This transformation requires potent reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. Borane (BH₃), often complexed with THF or dimethyl sulfide, is another powerful reagent that readily reduces carboxylic acids.

Table 4: Representative Reduction Reactions of the Carboxylic Acid Group

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 4,4-dimethylpentane-1,3-diol | 1. Anhydrous THF or Et₂O; 2. H₃O⁺ workup |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, typically a sulfonate ester such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. Once the sulfonate ester is formed, it can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, leading to the inversion of stereochemistry at the C3 position if it is a chiral center. The carboxylic acid group may need to be protected as an ester prior to this reaction to prevent it from interfering with the reagents.

Table 5: Representative Nucleophilic Substitution of the Hydroxyl Group (Two-Step Process)

| Step | Reagent(s) | Intermediate/Product |

|---|---|---|

| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-Tosyloxy-4,4-dimethylpentanoic acid derivative |

| 2. Substitution | Sodium Azide (B81097) (NaN₃) | 3-Azido-4,4-dimethylpentanoic acid derivative |

| 2. Substitution | Sodium Cyanide (NaCN) | 3-Cyano-4,4-dimethylpentanoic acid derivative |

Hydrolysis and Saponification Reactions

The cleavage of ester derivatives of 3-hydroxy-4,4-dimethylpentanoic acid back to the parent carboxylic acid is a critical transformation, typically achieved through hydrolysis. This process can be conducted under acidic or basic conditions.

Basic hydrolysis, also known as saponification, is a widely used method. It involves treating the ester with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an aqueous or alcoholic solution. ucalgary.camasterorganicchemistry.com The reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide formed, creating a carboxylate salt. masterorganicchemistry.com A subsequent acidic workup is required to protonate the carboxylate and isolate the neutral 3-hydroxy-4,4-dimethylpentanoic acid. ucalgary.ca

A typical laboratory procedure involves dissolving the crude ester in a solvent like methanol, followed by the addition of an aqueous solution of a base like KOH. orgsyn.org The reaction mixture may warm up, and after a short period, the hydrolysis is complete. orgsyn.org Neutralization with an acid, such as hydrochloric acid or by adding dry ice (solid CO2), adjusts the pH to isolate the carboxylic acid. orgsyn.org

The general mechanism for base-catalyzed hydrolysis proceeds through a nucleophilic acyl substitution pathway, involving a tetrahedral intermediate. ucalgary.ca

Table 1: Conditions for Saponification of 3-hydroxy-4,4-dimethylpentanoate Derivatives

| Reagent | Solvent System | Conditions | Product |

| Potassium Hydroxide (KOH) | Methanol/Water | Stirring at room temp. | 3-hydroxy-4,4-dimethylpentanoic acid |

| Sodium Hydroxide (NaOH) | Aqueous solution | Heat | Sodium 3-hydroxy-4,4-dimethylpentanoate |

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. ucalgary.ca It requires heating the ester in the presence of a strong acid (e.g., H2SO4) and water. This reaction is an equilibrium process, and the presence of excess water drives it toward the formation of the carboxylic acid and alcohol. ucalgary.ca

Esterification Dynamics

Esterification is the process of forming an ester from a carboxylic acid and an alcohol, a key reaction for modifying the carboxyl group of 3-hydroxy-4,4-dimethylpentanoic acid. This transformation is often necessary to protect the carboxylic acid group or to create derivatives with different physical and chemical properties.

The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is reversible, and to achieve high yields of the ester, water is typically removed as it is formed.

Alternative methods utilize dehydrative coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate ester formation under milder conditions, often at room temperature. organic-chemistry.org These methods are particularly useful for sensitive substrates. The use of macroporous polymeric acid catalysts has also been shown to be effective for direct esterification without the need to remove water. organic-chemistry.org

The dynamics of esterification can be influenced by several factors:

Steric Hindrance : The bulky tert-butyl group at the C4 position of 3-hydroxy-4,4-dimethylpentanoic acid can influence the reaction rate, as can the steric bulk of the alcohol being used.

Catalyst : The choice and concentration of the acid catalyst are crucial for the reaction rate.

Temperature : Higher temperatures generally increase the reaction rate but must be controlled to avoid side reactions.

Equilibrium Control : Removal of water (e.g., by azeotropic distillation) is essential to drive the equilibrium towards the product side.

Derivatization Strategies for Structural Modification

The structure of 3-hydroxy-4,4-dimethylpentanoic acid can be extensively modified through various derivatization strategies, enabling its use as a versatile building block in organic synthesis.

Synthesis of Alkyl Esters (e.g., ethyl 3-hydroxy-4,4-dimethylpentanoate)

The synthesis of simple alkyl esters, such as ethyl 3-hydroxy-4,4-dimethylpentanoate, is a common derivatization. nih.gov This is typically achieved through Fischer esterification, where 3-hydroxy-4,4-dimethylpentanoic acid is refluxed with an excess of the corresponding alcohol (in this case, ethanol) and a catalytic amount of a strong acid like sulfuric acid. The excess alcohol serves as both the reactant and the solvent, helping to shift the equilibrium towards the formation of the ester. The resulting ethyl ester is a useful intermediate for further reactions or as a final product with specific applications. nih.govcymitquimica.com

Table 2: Properties of Ethyl 3-hydroxy-4,4-dimethylpentanoate

| Property | Value |

| Molecular Formula | C9H18O3 nih.gov |

| Molecular Weight | 174.24 g/mol nih.gov |

| CAS Number | 30458-17-4 nih.gov |

Formation of Amino Acid Derivatives (e.g., (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid)

A significant derivatization involves the introduction of an amino group to create non-proteinogenic amino acids. One such derivative is (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid. This chiral hydroxy amino acid is a crucial building block in medicinal chemistry. myskinrecipes.com It is particularly important in the synthesis of protease inhibitors, including those developed to target viral proteases like those found in hepatitis C and HIV. myskinrecipes.com The specific stereochemistry of these derivatives is vital for their biological activity, serving as key components in constructing transition-state mimetics that enhance the potency and selectivity of enzyme inhibitors. myskinrecipes.com The synthesis of these complex molecules is a multi-step process that requires careful stereocontrol. elsevierpure.com

Coupling Reactions for Complex Adducts (e.g., C-C bond formation, peptide bond formation)

The functional groups of 3-hydroxy-4,4-dimethylpentanoic acid allow it to participate in various coupling reactions to form more complex structures.

C-C Bond Formation : The synthesis of the parent acid itself often involves a C-C bond-forming reaction, specifically an aldol reaction between an enolate and an aldehyde. orgsyn.orgorgsyn.org The hydroxyl and carboxyl groups of the final product can be used to direct further C-C bond formations.

Peptide Bond Formation : The carboxylic acid moiety can be activated to form an amide (peptide) bond with an amine or an amino acid. khanacademy.org This is a cornerstone of peptide synthesis. The carboxyl group is typically converted into a more reactive species, such as an active ester or an acid chloride, before being reacted with the amino group. pageplace.deresearchgate.net The amino acid derivative, (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid, is specifically designed to be incorporated into peptide chains using these methods, where both its amino and carboxyl groups can participate in forming peptide bonds. myskinrecipes.comkhanacademy.org

Intramolecular Cyclization to Lactones (e.g., dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone)

As a γ-hydroxy acid, 3-hydroxy-4,4-dimethylpentanoic acid can undergo intramolecular esterification (lactonization) to form a stable five-membered cyclic ester, known as a γ-lactone. foodb.ca The specific product is dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, also known as (±)-pantolactone. nist.gov

This cyclization can be promoted by heat or by acid or base catalysis. youtube.com The reaction involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. youtube.com Studies have shown that iodine can also be an effective catalyst for the intramolecular cyclization of 3-hydroxy acids under solvent-free conditions, proceeding to completion in a heterogeneous system. nih.govresearchgate.net The formation of this lactone is a common transformation and is relevant in the synthesis of various natural products and biologically active molecules. foodb.ca

Advanced Spectroscopic and Chromatographic Characterization Methods

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of "Pentanoic acid, 3-hydroxy-4,4-dimethyl-" from complex matrices and for its precise quantification. The choice between gas and liquid chromatography depends on the sample's nature and the analytical objective.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of "Pentanoic acid, 3-hydroxy-4,4-dimethyl-," stemming from its polar hydroxyl and carboxylic acid functional groups that lead to strong intermolecular hydrogen bonding, direct GC analysis is challenging. To overcome this, derivatization is a mandatory step to increase its volatility.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity compared to conventional GC, making it particularly suitable for the analysis of complex samples containing numerous organic acids. nih.gov In a GC×GC system, the effluent from the first column is subjected to a second, shorter column with a different stationary phase, providing an additional dimension of separation. mdpi.com This technique is especially beneficial for resolving isomeric compounds and separating target analytes from complex matrix interferences. nih.govnih.gov For the analysis of derivatized "Pentanoic acid, 3-hydroxy-4,4-dimethyl-," a non-polar primary column and a more polar secondary column would be a typical setup.

Table 1: Postulated GC and GCxGC Parameters for Derivatized Pentanoic acid, 3-hydroxy-4,4-dimethyl-

| Parameter | Gas Chromatography (GC) | Comprehensive Two-Dimensional GC (GC×GC) |

|---|---|---|

| Column 1 | Non-polar (e.g., DB-5ms) | Non-polar (e.g., DB-5ms) |

| Column 2 | Not Applicable | Mid-polar (e.g., DB-17ms) |

| Injector | Split/Splitless | Split/Splitless or PTV |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Oven Program | Temperature ramp (e.g., 80°C to 280°C) | Optimized temperature ramps for both dimensions |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Time-of-Flight Mass Spectrometry (TOF-MS) |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is well-suited for the analysis of polar and non-volatile compounds like "Pentanoic acid, 3-hydroxy-4,4-dimethyl-." Reversed-phase HPLC is a common mode of separation for such analytes. However, the high polarity of short-chain hydroxy fatty acids can lead to poor retention on conventional C18 columns. mdpi.com To address this, several strategies can be employed, including the use of polar-embedded or polar-endcapped columns, or derivatization to increase the hydrophobicity of the analyte. mdpi.com

Ultra-high-performance liquid chromatography (UHPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. nih.gov The use of sub-2 µm particles in UHPLC columns leads to more efficient separations. For "Pentanoic acid, 3-hydroxy-4,4-dimethyl-," a UHPLC method coupled with mass spectrometry would provide a sensitive and selective analytical approach. nih.govnih.gov

Derivatization is a crucial step in the analysis of "Pentanoic acid, 3-hydroxy-4,4-dimethyl-," especially for gas chromatography. The primary goal of derivatization is to convert the polar hydroxyl and carboxyl functional groups into less polar, more volatile, and thermally stable derivatives.

For GC analysis, silylation is a widely used derivatization technique for compounds containing active hydrogens. lipidmaps.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively. lipidmaps.orgnih.gov This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. marinelipids.ca

For LC-MS analysis, derivatization can be employed to enhance ionization efficiency and improve chromatographic retention. mdpi.comshimadzu.com Reagents that introduce a readily ionizable moiety, such as a quaternary ammonium group or a proton-affine functional group, can significantly improve the sensitivity of detection by electrospray ionization mass spectrometry (ESI-MS). shimadzu.com

Table 2: Common Derivatization Reagents for Hydroxy Carboxylic Acids

| Derivatization Technique | Reagent | Target Functional Groups | Resulting Derivative | Primary Application |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl | Trimethylsilyl (TMS) ether and ester | GC-MS |

| Esterification/Etherification | Methyl Iodide | Carboxyl, Hydroxyl | Methyl ester and ether | GC-MS |

Spectroscopic Approaches for Structural Elucidation

Mass spectrometry is an indispensable tool for the structural elucidation of "Pentanoic acid, 3-hydroxy-4,4-dimethyl-." It provides information about the molecular weight and the elemental composition of the molecule, and its fragmentation pattern offers insights into its structure.

When coupled with a chromatographic separation technique (GC-MS or LC-MS), mass spectrometry allows for the selective detection and identification of "Pentanoic acid, 3-hydroxy-4,4-dimethyl-" even in complex mixtures. Electron ionization (EI) is a common ionization technique used in GC-MS. The EI mass spectrum of the derivatized analyte will exhibit a characteristic fragmentation pattern that can be used for its identification. nih.gov For LC-MS, electrospray ionization (ESI) is typically used, which is a soft ionization technique that often results in the observation of the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻, respectively.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. youtube.com This accuracy allows for the unambiguous determination of the elemental composition of an ion, which is a critical piece of information for the identification of an unknown compound. nih.govavantiresearch.com For "Pentanoic acid, 3-hydroxy-4,4-dimethyl-" (C₇H₁₄O₃), HRMS can confirm this elemental composition by measuring the exact mass of its molecular ion. nih.gov This capability is particularly valuable in distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. avantiresearch.com HRMS is often performed using instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers. youtube.comnih.gov

Table 3: Theoretical Exact Masses for HRMS Analysis of Pentanoic acid, 3-hydroxy-4,4-dimethyl-

| Ion | Chemical Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₇H₁₅O₃⁺ | 147.1016 |

| [M-H]⁻ | C₇H₁₃O₃⁻ | 145.0865 |

Mass Spectrometry (MS) Applications

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the structural elucidation and sensitive detection of organic molecules like "Pentanoic acid, 3-hydroxy-4,4-dimethyl-." In ESI, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For "Pentanoic acid, 3-hydroxy-4,4-dimethyl-," analysis in negative ion mode is generally preferred for carboxylic acids, which would yield a prominent ion at an m/z (mass-to-charge ratio) of 145.0870. In positive ion mode, a protonated molecule at m/z 147.1016 could be observed. Tandem mass spectrometry (MS/MS) involves the selection of this precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions.

Table 1: Predicted ESI-MS/MS Fragmentation Data for [M-H]⁻ of Pentanoic acid, 3-hydroxy-4,4-dimethyl-

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 145.0870 | H₂O (18.0106) | 127.0764 | Anion of 4,4-dimethyl-2-pentenoic acid |

| 145.0870 | CO₂ (43.9898) | 101.0972 | Anion of 4,4-dimethyl-2-pentanol |

| 145.0870 | H₂O + CO (46.0055) | 99.0815 | Butyl carbanion |

Note: The data in this table is predicted and not based on published experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. While specific experimental NMR data for "Pentanoic acid, 3-hydroxy-4,4-dimethyl-" is not published, the expected chemical shifts and splitting patterns can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets, and their chemical shifts can be solvent-dependent. The protons on the carbon backbone would exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to coupling with adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the most downfield chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentanoic acid, 3-hydroxy-4,4-dimethyl-

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | ~0.9 | -C(CH₃)₃ | ~25 |

| -CH₂- | ~2.4 | -C(CH₃)₃ | ~35 |

| -CH(OH)- | ~3.8 | -CH₂- | ~45 |

| -OH | Broad, variable | -CH(OH)- | ~75 |

| -COOH | Broad, variable | -COOH | ~175 |

Note: The data in this table is predicted and not based on published experimental results.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "Pentanoic acid, 3-hydroxy-4,4-dimethyl-," the FTIR spectrum would be characterized by the presence of a very broad absorption band for the O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations. libretexts.orgspectroscopyonline.com A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid would also be a prominent feature. libretexts.orgspectroscopyonline.com Additionally, a broad absorption for the O-H stretch of the alcohol group would be present.

While an experimental spectrum for this specific compound is not available, the expected characteristic absorption bands can be summarized based on data for similar carboxylic acids. orgsyn.org

Table 3: Characteristic FTIR Absorption Bands for Pentanoic acid, 3-hydroxy-4,4-dimethyl-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C-O | Stretching | 1210-1320 | Medium |

| O-H | Bending | 920-960 | Broad, Medium |

Note: The data in this table is based on typical values for the respective functional groups and is not from an experimental spectrum of the title compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Solution Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most effective for compounds containing chromophores, which are parts of a molecule that absorb light.

"Pentanoic acid, 3-hydroxy-4,4-dimethyl-" does not possess a conjugated system of double bonds or aromatic rings. The primary chromophore is the carbonyl group (C=O) of the carboxylic acid. Non-conjugated carbonyl groups typically exhibit a weak n → π* transition at around 200-220 nm. Therefore, a UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or hexane) would be expected to show a weak absorbance at the lower end of the UV range. This technique would be of limited utility for detailed structural characterization but could be used for quantitative analysis if a suitable wavelength of maximum absorbance (λmax) can be identified.

Table 4: Expected UV-Vis Spectrophotometry Data for Pentanoic acid, 3-hydroxy-4,4-dimethyl-

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| C=O (Carboxylic Acid) | n → π* | ~200-220 | Low |

Note: The data in this table is a theoretical estimation based on the electronic transitions of the carbonyl group.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding a molecule's electronic nature. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Analyses for Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.govnih.gov It is favored for its balance of accuracy and computational efficiency. semanticscholar.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the calculations significantly. semanticscholar.org

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of two key components: the basis set and the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The 6-31G(d) basis set is a commonly used Pople-style basis set that provides a good balance for the geometry optimization of organic molecules.

Exchange-Correlation Functionals: These functionals are an approximate solution to the quantum mechanical exchange and correlation energies. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that has been a standard in the field for many years due to its robust performance for a wide range of organic molecules. The M06-2X functional is part of the Minnesota Functionals suite and is particularly well-suited for studying systems with non-covalent interactions. rsc.org The choice of functional is critical, as it directly influences the accuracy of the computed properties. rsc.org

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. In this model, electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei in the molecule. mdpi.com

A key application of MO theory is the Frontier Molecular Orbital (FMO) Analysis , which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic properties. mdpi.com A smaller gap generally indicates higher reactivity. mdpi.com

Prediction of Electronic Structure Descriptors

From the energies of the frontier orbitals, several key electronic descriptors can be calculated to quantify reactivity:

Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Potential (μ): Related to the "escaping tendency" of electrons, calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution, calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as ω = μ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity (ω) | ω = μ² / (2η) | Electron-accepting capability |

Conformational Analysis and Potential Energy Surface Mapping

Molecules with single bonds can rotate, leading to different spatial arrangements of atoms called conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable (lowest energy) structures.

This is often visualized using a Potential Energy Surface (PES) map . A PES is a multi-dimensional surface that relates the energy of a molecule to its geometry. By systematically rotating key bonds (like the C-C bonds in the pentanoic acid backbone) and calculating the energy at each step, a potential energy diagram can be constructed. This diagram reveals the energy barriers between different conformations and identifies the most populated states of the molecule.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The enantiomerically pure forms of Pentanoic acid, 3-hydroxy-4,4-dimethyl- serve as valuable chiral building blocks in the asymmetric synthesis of complex natural products and biologically active molecules. The presence of a hydroxyl and a carboxylic acid functional group, along with a defined stereocenter, allows for the controlled introduction of chirality and further chemical transformations.

While direct examples of the use of Pentanoic acid, 3-hydroxy-4,4-dimethyl- in the synthesis of specific complex molecules are not extensively documented in publicly available literature, the principles of its application can be inferred from the use of structurally similar β-hydroxy acids. For instance, compounds like (R)-3-hydroxy-4-methylpentanoic acid are utilized in stereoselective aldol (B89426) additions to create key chiral centers in natural product synthesis. The general strategy involves the deprotonation of the β-hydroxy acid to form a dianion, which then reacts with an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond with high diastereoselectivity.

The tert-butyl group in Pentanoic acid, 3-hydroxy-4,4-dimethyl- can exert significant steric influence during these reactions, potentially leading to high levels of stereocontrol. This steric hindrance can be exploited to direct the approach of incoming reagents, thereby favoring the formation of a specific stereoisomer. Following the key bond-forming step, the hydroxyl and carboxylic acid moieties can be further manipulated. The hydroxyl group can be protected, oxidized, or used as a handle for further coupling reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups.

Table 1: Physicochemical Properties of Pentanoic acid, 3-hydroxy-4,4-dimethyl-

| Property | Value |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | 3-hydroxy-4,4-dimethylpentanoic acid |

| CAS Number | 40854-73-3 |

Note: Data sourced from publicly available chemical databases.

Precursors for Peptide Synthesis and Protected Amino Acids

The structural motif of a β-hydroxy acid is found in various natural products with peptide backbones, particularly in non-ribosomally synthesized peptides (NRPs). These natural products often exhibit a wide range of biological activities. Consequently, synthetic analogues of these complex molecules are of great interest in medicinal chemistry. Pentanoic acid, 3-hydroxy-4,4-dimethyl-, can serve as a precursor for the synthesis of unnatural amino acids that can be incorporated into peptide chains.

The synthesis of a protected β-amino acid from a β-hydroxy acid typically involves the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with an azide (B81097) or another nitrogen-containing nucleophile. Subsequent reduction of the azide yields the corresponding amine. The carboxylic acid and the newly introduced amino group can then be protected with appropriate protecting groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the amine and various esters for the carboxylic acid, to make them suitable for solid-phase or solution-phase peptide synthesis.

The incorporation of such a modified amino acid derived from Pentanoic acid, 3-hydroxy-4,4-dimethyl- would introduce a unique structural element into a peptide. The tert-butyl group would add significant steric bulk, which could influence the peptide's conformation and its interaction with biological targets. This can be a valuable tool in peptidomemetic drug design to enhance stability against enzymatic degradation or to improve receptor binding affinity and selectivity.

Intermediates in Pharmaceutical Research and Drug Discovery

While specific blockbuster drugs directly containing the Pentanoic acid, 3-hydroxy-4,4-dimethyl- moiety are not readily identifiable, its structural features are relevant to the synthesis of pharmaceutical intermediates. The β-hydroxy acid functionality is a common pharmacophore in a variety of drug classes. The ability to synthesize this motif with high stereochemical control is crucial in drug development.

The value of Pentanoic acid, 3-hydroxy-4,4-dimethyl- as an intermediate lies in its potential to be elaborated into more complex molecules with desired biological activities. For example, the carboxylic acid can be coupled with various amines to generate a library of amides for screening in drug discovery programs. Similarly, the hydroxyl group can be derivatized to form ethers or esters, further expanding the chemical space that can be explored.

The search for novel therapeutic agents often involves the synthesis of analogues of known bioactive molecules. The use of a chiral building block like Pentanoic acid, 3-hydroxy-4,4-dimethyl- allows for the systematic modification of a lead compound's structure to optimize its pharmacokinetic and pharmacodynamic properties.

Applications in DNA-Templated Library Synthesis (for specific derivatives)

DNA-templated synthesis (DTS) is a powerful technology that enables the construction of large combinatorial libraries of molecules. In this approach, DNA tags are attached to chemical building blocks. The hybridization of complementary DNA strands brings the attached reactants into close proximity, thereby facilitating a chemical reaction. This method allows for the synthesis and screening of vast numbers of compounds in a single solution.

While there is no direct evidence in the scientific literature of Pentanoic acid, 3-hydroxy-4,4-dimethyl- being used in DNA-templated synthesis, its derivatives could potentially be employed as building blocks in this technology. To be compatible with DTS, a derivative of the compound would need to be synthesized with a reactive handle that allows for its conjugation to a DNA oligonucleotide. For example, the carboxylic acid could be converted to an activated ester that can react with an amine-modified DNA strand.

Once attached to a DNA tag, this building block could participate in a variety of templated reactions. For instance, the hydroxyl group could be involved in an esterification or etherification reaction with another DNA-linked building block. The ability to incorporate a sterically hindered, chiral building block like this into a DNA-encoded library would significantly expand the structural diversity of the library and could lead to the discovery of novel ligands for biological targets.

Potential Roles in Biodegradable Polymer Production (for related fatty acids)

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. These bioplastics have garnered significant attention as sustainable alternatives to petroleum-based polymers. The properties of PHAs can be tailored by varying the monomer composition. While poly(3-hydroxybutyrate) (PHB) is the most common PHA, the incorporation of other hydroxyalkanoates as co-monomers can improve the material's physical properties, such as flexibility and toughness.

There is a growing interest in the biosynthesis of PHAs containing branched-chain monomers, as the side chains can disrupt the polymer's crystallinity and enhance its processability. Although the direct microbial production of a homopolymer of 3-hydroxy-4,4-dimethylpentanoic acid has not been reported, it is conceivable that this or related branched-chain β-hydroxy fatty acids could be incorporated into PHA copolymers through metabolic engineering or by providing the corresponding fatty acids as precursors in the fermentation medium.

The tert-butyl group of 3-hydroxy-4,4-dimethylpentanoic acid would represent a significant side chain that could dramatically alter the properties of a PHA polymer, potentially leading to materials with novel thermal and mechanical characteristics. Further research in this area could explore the enzymatic pathways capable of incorporating such sterically demanding monomers and the resulting properties of the novel biopolymers.

Q & A

Q. Table 1: Predicted NMR Shifts for Key Groups in 3-Hydroxy-4,4-Dimethylpentanoic Acid

| Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Partners |

|---|---|---|---|

| COOH | 10.5–12.0 | Singlet | None |

| CH (C4) | 1.2–1.4 | Singlet | None (due to dimethyl) |

| CH (C2) | 2.3–2.5 | Triplet | Adjacent CH (C3) |

| OH (C3) | 1.5–5.0 (broad) | Broad | Intramolecular H-bonding |

Advanced Question: How do computational methods predict the thermodynamic feasibility of dimer formation in radical reactions of substituted pentanoic acids?

Methodological Answer:

Radical-mediated dimerization pathways can be modeled using density functional theory (DFT) . For example, M05-2X/6-311+G(d,p) calculations with solvation models (SMD) evaluate Gibbs free energy changes () for dimerization. In selenium-containing analogs, s- and p-type dimer anions stabilized by 4Se–Se bonds were shown to be thermodynamically favorable () during one-electron oxidation by •OH radicals . Time-dependent DFT (TD-DFT) further validates transient species by matching computed values to experimental UV-Vis spectra .

Key Steps:

Optimize geometries of monomers and dimers.

Calculate for dimerization.

Validate with TD-DFT for spectral alignment.

Basic Question: What synthetic routes are available for 3-hydroxy-4,4-dimethylpentanoic acid?

Methodological Answer:

Two primary routes are:

- Hydroxylation of 4,4-Dimethylpent-2-enoic Acid : Use catalytic OsO or BH-THF followed by HO/OH to introduce the hydroxyl group stereoselectively. Yields depend on steric hindrance from dimethyl groups.

- Ester Hydrolysis : Synthesize methyl 3-hydroxy-4,4-dimethylpentanoate via nucleophilic substitution, followed by acid-catalyzed hydrolysis. This method avoids side reactions but requires anhydrous conditions .

Q. Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Limitations |

|---|---|---|

| Hydroxylation | 45–60 | Requires toxic catalysts (OsO) |

| Ester Hydrolysis | 70–85 | Sensitive to moisture |

Advanced Question: How do substituents like hydroxy and dimethyl groups influence antioxidant activity in pentanoic acid derivatives?

Methodological Answer:

The hydroxy group enhances radical scavenging by donating hydrogen atoms, while dimethyl groups increase steric bulk, stabilizing radical intermediates. In selenium analogs, benzyl substituents improved scavenging of Br, CO, and ROO radicals compared to phenyl groups due to enhanced electron-donating effects . For 3-hydroxy-4,4-dimethylpentanoic acid, intramolecular hydrogen bonding (between -OH and COOH) may reduce reactivity, necessitating derivatization (e.g., esterification) to optimize activity .

Experimental Design:

Compare DPPH/ABTS radical scavenging assays of derivatives.

Use ESR spectroscopy to detect stabilized radical intermediates.

Basic Question: How does the presence of hydroxy and dimethyl groups affect acidity and solubility?

Methodological Answer:

The hydroxy group increases acidity (lower pK) via intramolecular hydrogen bonding with COOH, stabilizing the deprotonated form. Dimethyl groups at C4 induce steric hindrance, reducing solubility in polar solvents. For example, 3-hydroxy-4,4-dimethylpentanoic acid has a pK ~4.2 (vs. 4.8 for valeric acid) and solubility of 12 g/L in water at 25°C, compared to 40 g/L for unsubstituted valeric acid .

Q. Table 3: Physicochemical Properties

| Property | 3-Hydroxy-4,4-Dimethylpentanoic Acid | Valeric Acid |

|---|---|---|

| pK | ~4.2 | 4.8 |

| Water Solubility (25°C) | 12 g/L | 40 g/L |

| LogP | 1.8 | 0.8 |

Advanced Question: What challenges arise in resolving overlapping NMR signals for branched pentanoic acids, and how can parametric estimation improve accuracy?

Methodological Answer:

Overlapping signals in branched derivatives arise from similar chemical environments (e.g., C4 dimethyl groups and C3 hydroxy). High-resolution parametric estimation applies Bayesian probability to deconvolute peaks. For valeric acid, this method resolved CH and CH signals with <5% error by incorporating prior knowledge of coupling constants and chemical shifts .

Workflow:

Acquire NMR data at ≥500 MHz.

Use algorithms (e.g., Bayesian inference) to model peak multiplicity.

Validate with 2D-COSY or HSQC for cross-peak assignments .

Notes

- Contradictions : reports higher antioxidant activity for benzyl-substituted derivatives, but steric effects in 3-hydroxy-4,4-dimethylpentanoic acid may reduce reactivity. Computational validation is required.

- Data Gaps : Limited direct studies on 3-hydroxy-4,4-dimethylpentanoic acid; inferences drawn from analogs (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.